5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid 5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid
Brand Name: Vulcanchem
CAS No.: 438030-75-2
VCID: VC4783795
InChI: InChI=1S/C17H16ClNO5S/c1-3-10-19(12-4-6-13(24-2)7-5-12)25(22,23)14-8-9-16(18)15(11-14)17(20)21/h3-9,11H,1,10H2,2H3,(H,20,21)
SMILES: COC1=CC=C(C=C1)N(CC=C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Molecular Formula: C17H16ClNO5S
Molecular Weight: 381.83

5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid

CAS No.: 438030-75-2

Cat. No.: VC4783795

Molecular Formula: C17H16ClNO5S

Molecular Weight: 381.83

* For research use only. Not for human or veterinary use.

5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid - 438030-75-2

Specification

CAS No. 438030-75-2
Molecular Formula C17H16ClNO5S
Molecular Weight 381.83
IUPAC Name 2-chloro-5-[(4-methoxyphenyl)-prop-2-enylsulfamoyl]benzoic acid
Standard InChI InChI=1S/C17H16ClNO5S/c1-3-10-19(12-4-6-13(24-2)7-5-12)25(22,23)14-8-9-16(18)15(11-14)17(20)21/h3-9,11H,1,10H2,2H3,(H,20,21)
Standard InChI Key BZPCJEIKGXJCIU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N(CC=C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O

Introduction

Synthesis and Methodology

Characterization Techniques

Post-synthesis characterization relies on advanced analytical methods:

TechniquePurposeKey Data Obtained
NMRConfirm aromatic and functional group integrationPeaks for allyl (δ 4.5–5.5 ppm), methoxy (δ 3.8–3.9 ppm), and sulfamoyl (δ 7.2–8.0 ppm) protons .
HPLC/LC-MSPurity assessmentMolecular ion peak at m/z 381.83 (M+H)⁺ .
IRFunctional group validationAbsorption bands for -COOH (2500–3300 cm⁻¹), sulfonyl (1380–1450 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).

Physical and Chemical Properties

Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₆ClNO₅S
Molecular Weight381.83 g/mol
SMILESCOC1=CC=C(C=C1)N(CC=C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
InChIKeyBZPCJEIKGXJCIU-UHFFFAOYSA-N

Biological Activity and Research Applications

ApplicationMechanismSupporting Evidence
Cancer TherapyInhibition of PI3K/Akt pathwayAnalogous benzoic acid derivatives show IC₅₀ values of 10–12.5 µM in MCF7 and HeLa cell lines.
Herbicidal ActivityInterference with photosynthesisRelated sulfamoyl benzoic acids exhibit herbicidal effects in agricultural trials.
Anti-inflammatory AgentsCOX-2 inhibitionSulfamoyl groups are known to inhibit cyclooxygenase enzymes .

Pharmacological Considerations

  • Metabolic Stability: The allyl group may undergo cytochrome P450-mediated oxidation, affecting bioavailability.

  • Toxicity Profile: No LD₅₀ data available; handling requires caution due to potential sulfonamide-related hypersensitivity.

Comparative Analysis with Related Compounds

Structural and Functional Analogues

CompoundCAS No.Key DifferencesBiological Relevance
2-Amino-5-((4-methoxyphenyl)sulfamoyl)benzoic acid519153-01-6Lacks allyl and chloro groupsAnticancer activity (IC₅₀: ~10 µM)
5-[Benzyl-(4-methoxyphenyl)sulfamoyl]-2-chlorobenzoic acid565198-70-1Benzyl instead of allyl groupUnreported bioactivity
4-[2-[3-[(5-Chloro-2-methoxyphenyl)sulfonylamino]phenyl]ethynyl]benzoic acid118738079Ethynyl linkage, additional chloro groupPotential kinase inhibitor

Critical Functional Group Analysis

GroupRoleImpact on Activity
AllylConformational flexibilityEnhances binding to hydrophobic pockets
4-MethoxyphenylElectron-donating effectModulates electronic interactions with targets
SulfamoylHydrogen bond donorCritical for enzyme inhibition
HazardClassificationSource
ToxicityNot classified
Environmental ImpactData limited
StorageCool, dry, inert atmosphere

Precautions

  • Avoid inhalation of dust or vapors.

  • Use personal protective equipment (gloves, goggles).

  • Dispose of waste according to local regulations.

Industrial and Research Applications

Pharmaceutical Development

This compound serves as a scaffold for:

  • Prodrug Design: The carboxylic acid moiety can be esterified for improved bioavailability.

  • Targeted Therapy: Functionalization of the allyl group for conjugation with antibodies or nanoparticles.

Agricultural Use

Potential as a:

  • Selective Herbicide: Based on structural similarity to known herbicidal sulfamoyl benzoates.

  • Plant Growth Regulator: Modulation of auxin or gibberellin pathways.

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